6-O-Desmethyl Donepezil-d5

Übersicht

Beschreibung

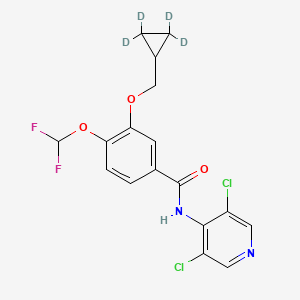

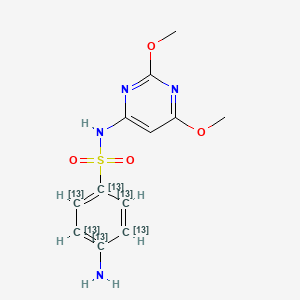

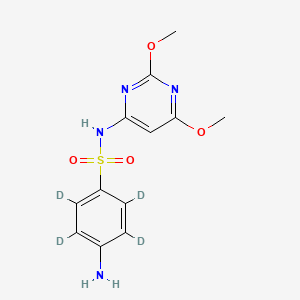

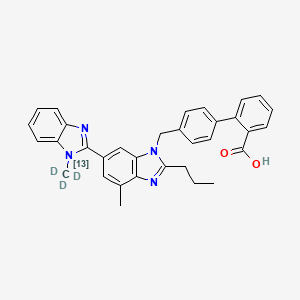

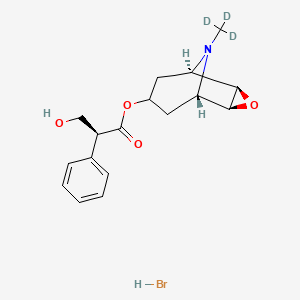

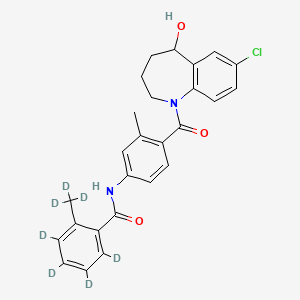

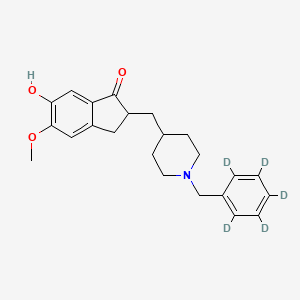

6-O-Desmethyl Donepezil-d5 is a deuterium-labeled analogue of 6-O-Desmethyl Donepezil . It is a metabolite of Donepezil, a medication used for the treatment of patients with Alzheimer’s disease . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 .

Synthesis Analysis

The synthesis of 6-O-Desmethyl Donepezil-d5 involves the use of high-performance liquid chromatography (HPLC) for the enantioselective determination of donepezil (DPZ), 5-O-desmethyl donepezil (5-ODD), and 6-O-desmethyl donepezil (6-ODD) in Czapek culture medium .Molecular Structure Analysis

The molecular formula of 6-O-Desmethyl Donepezil-d5 is C23 2H5 H22 N O3 . The molecular weight is 370.50 .Chemical Reactions Analysis

The biotransformation of Donepezil to 6-O-Desmethyl Donepezil-d5 involves dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 . In a study, it was found that Donepezil was biotransformed to ®-6-ODD with an enantiomeric excess of 100% .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-O-Desmethyl Donepezil-d5 include a molecular weight of 370.50 and a molecular formula of C23 2H5 H22 N O3 .Wissenschaftliche Forschungsanwendungen

Chiral HPLC Analysis in Fungal Biotransformation Studies

6-O-Desmethyl Donepezil (6-ODD) has been studied in the context of chiral high-performance liquid chromatography (HPLC) analysis. Barth et al. (2012) developed an HPLC method for the enantioselective determination of Donepezil and its metabolites, including 6-ODD, in culture mediums for fungal biotransformation studies. This method was essential for understanding how fungi like Beauveria bassiana and Cunninghamella elegans metabolize Donepezil, leading to the formation of metabolites such as 6-ODD (Barth et al., 2012).

Pharmacokinetic Studies in Alzheimer's Disease

Groppa et al. (2016) emphasized the importance of monitoring plasma levels of Donepezil and its metabolites, including 6-ODD, in patients with Alzheimer's Disease. Their research developed a novel HPLC method to track these substances, providing insights into their therapeutic effects and metabolism (Groppa et al., 2016).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Patel et al. (2008) developed a sensitive LC-MS/MS assay for determining Donepezil and 6-ODD in human plasma. This assay is critical for pharmacokinetic studies and understanding the bioavailability and metabolism of Donepezil and its active metabolite 6-ODD in clinical settings (Patel et al., 2008).

Studies on Brain Uptake and Cognitive Impairment

Zhao et al. (2020) investigated the brain uptake of Donepezil and its metabolites, including 6-ODD, in rats. They found that the pharmacokinetics and brain uptake of these compounds were altered in rats with scopolamine-induced cognitive impairment, which has implications for understanding Donepezil's absorption and effectiveness in similar pathological conditions (Zhao et al., 2020).

ESI-MS/MS Bioanalytical Method for Estimation in Human Plasma

Khuroo et al. (2012) developed an ESI-MS/MS bioanalytical method for estimating Donepezil and its metabolites, including 6-ODD, in human plasma. This method provides significant insights into the stability of these metabolites and their minimal conversion in plasma, essential for therapeutic drug monitoring and clinical studies (Khuroo et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRBBQJREIMIEU-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661897 | |

| Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Desmethyl Donepezil-d5 | |

CAS RN |

1189443-74-0 | |

| Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.